4-amino-8-(3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile
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Overview
Description
4-amino-8-(3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[172202,1803,1606,1509,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile is a complex organic compound with a unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-8-(3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the core hexacyclic structure, followed by the introduction of functional groups such as the amino, methoxyphenyl, and carbonitrile groups. Key steps may include cyclization reactions, nucleophilic substitutions, and oxidation-reduction reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient synthetic routes. This often involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Techniques like continuous flow synthesis and automated reaction monitoring can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyphenyl groups, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme functions and protein interactions. Its structural complexity makes it a valuable tool for investigating biological pathways.
Medicine
Medicinally, this compound and its derivatives may exhibit pharmacological activities, such as anti-cancer, anti-inflammatory, or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its robust and versatile structure.
Mechanism of Action
The mechanism of action of 4-amino-8-(3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-amino-8-(3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile
- **this compound
Uniqueness
This compound stands out due to its hexacyclic structure, which is not commonly found in other similar compounds. Its combination of functional groups also provides unique reactivity and potential for diverse applications. Compared to other compounds with similar backbones, it offers a broader range of chemical and biological activities.
Properties
Molecular Formula |
C27H25N5O2S |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
4-amino-8-(3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile |
InChI |
InChI=1S/C27H25N5O2S/c1-34-16-5-2-4-15(12-16)20-17(13-28)25-30-24(29)23-21-14-8-10-31(11-9-14)26(21)35-27(23)32(25)18-6-3-7-19(33)22(18)20/h2,4-5,12,14,20H,3,6-11H2,1H3,(H2,29,30) |
InChI Key |
FAKQXTSLBWIPCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C3N=C(C4=C(N3C5=C2C(=O)CCC5)SC6=C4C7CCN6CC7)N)C#N |
Origin of Product |
United States |
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